(S)-3-Amino-5-(methylthio)pentanoic acid
CAS No.: 1217975-36-4
Cat. No.: VC4556331
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217975-36-4 |
|---|---|
| Molecular Formula | C6H13NO2S |
| Molecular Weight | 163.24 |
| IUPAC Name | (3S)-3-amino-5-methylsulfanylpentanoic acid |
| Standard InChI | InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
| Standard InChI Key | QWVNCDVONVDGDV-RXMQYKEDSA-N |
| SMILES | CSCCC(CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
(S)-3-Amino-5-(methylthio)pentanoic acid, systematically named (3S)-3-amino-5-methylsulfanylpentanoic acid, is identified by the CAS registry number 1217975-36-4 . Its molecular formula is C₆H₁₃NO₂S, with a molecular weight of 163.24 g/mol . The compound’s IUPAC name reflects its stereochemistry at the third carbon, which distinguishes it from its enantiomer, (R)-3-amino-5-(methylthio)pentanoic acid .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1217975-36-4 | |
| Molecular Formula | C₆H₁₃NO₂S | |
| Molecular Weight | 163.24 g/mol | |
| IUPAC Name | (3S)-3-amino-5-methylsulfanylpentanoic acid | |
| SMILES Notation | CSCCC@HN | |
| InChI Key | QWVNCDVONVDGDV-RXMQYKEDSA-N |
Stereochemical Configuration
The (S)-enantiomer exhibits a specific spatial arrangement critical for its biological activity. The chiral center at the third carbon determines its binding affinity to enzymes and receptors, a feature exploited in asymmetric synthesis . The R-enantiomer, in contrast, is identified as a metabolite in Brassica napus (rapeseed), underscoring the stereospecificity of biological systems .
Synthesis and Manufacturing
Chiral Synthesis Methods
The production of (S)-3-Amino-5-(methylthio)pentanoic acid typically employs enantioselective techniques to ensure high optical purity. Common approaches include:
-
Asymmetric Catalysis: Utilizing chiral catalysts in solvent systems such as dichloromethane or ethanol to control stereochemistry.
-
Resolution of Racemates: Separation of enantiomers via crystallization or chromatography, though this method is less efficient for large-scale production .
Industrial-Scale Challenges
Industrial synthesis faces hurdles in maintaining enantiomeric excess (ee) above 99%, as impurities can compromise downstream applications in drug development. Advances in biocatalysis, such as engineered aminotransferases, offer promising solutions for scalable and sustainable production .
Physicochemical Properties
Thermal and Solubility Profiles
The compound has a density of 1.2±0.1 g/cm³ and a boiling point of 305.1±37.0°C at 760 mmHg . Its flash point is 138.3±26.5°C, indicating moderate flammability . Solubility data remain unreported in public databases, necessitating further experimental characterization .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 305.1±37.0°C | |
| LogP (Partition Coefficient) | 0.34 | |
| Vapor Pressure | 0.0±1.4 mmHg at 25°C | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Stability and Reactivity
The methylthio (-SMe) group contributes to the compound’s susceptibility to oxidation, necessitating storage under inert atmospheres. The amino and carboxylic acid functionalities enable participation in peptide coupling reactions, expanding its utility in organic synthesis .
Biological Activities and Mechanisms
Enzymatic Interactions
(S)-3-Amino-5-(methylthio)pentanoic acid interacts with enzymes involved in sulfur metabolism, particularly those regulating methionine biosynthesis . Its structural similarity to L-methionine allows it to act as a substrate analog, inhibiting key pathways in microbial systems .
Applications in Research and Industry
Drug Design and Development
The compound serves as a scaffold for synthesizing analogs with enhanced bioavailability. For example, derivatives with fluorinated methylthio groups exhibit improved blood-brain barrier penetration .
Agricultural Chemistry
While the R-enantiomer functions as a plant metabolite , the S-form is under investigation for developing growth regulators and antifungal agents, leveraging its sulfur-containing structure .
Comparative Analysis of Enantiomers
Table 3: S- vs. R-Enantiomer Properties
| Property | S-Enantiomer | R-Enantiomer |
|---|---|---|
| CAS Number | 1217975-36-4 | 75946-25-7 |
| Biological Role | Enzyme inhibition | Plant metabolite |
| SMILES Notation | CSCCC@HN | CSCCC@@HN |
Future Directions and Challenges
Unresolved Questions
-
Solubility and Pharmacokinetics: Empirical studies are needed to elucidate solubility profiles and metabolic pathways .
-
Toxicological Profiles: Long-term safety data remain scarce, necessitating preclinical trials .
Emerging Opportunities
Advances in computational chemistry could accelerate the design of derivatives targeting specific enzymes, such as cystathionine γ-lyase in cancer metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume